Ddr1-IN-6 is a compound designed as an inhibitor of the discoidin domain receptor 1, which is a receptor tyrosine kinase involved in various cellular processes, including collagen sensing and fibrotic disease progression. Discoidin domain receptor 1 has gained attention as a therapeutic target in diseases such as cancer and fibrosis due to its role in mediating cellular responses to extracellular matrix components. The design of Ddr1-IN-6 was guided by structure-based drug design principles, utilizing the crystal structure of the discoidin domain receptor 1 kinase domain to optimize binding affinity and selectivity.
The compound Ddr1-IN-6 was synthesized as part of a broader effort to develop selective inhibitors targeting discoidin domain receptor 1. The synthesis involved computational methods for generating potential candidates followed by experimental validation of their inhibitory activity against discoidin domain receptor 1. Various studies have reported on the synthesis and evaluation of Ddr1-IN-6, highlighting its potential efficacy in inhibiting discoidin domain receptor 1 activity in vitro and in vivo.
Ddr1-IN-6 falls under the classification of small molecule inhibitors specifically targeting receptor tyrosine kinases. It is categorized within the broader class of kinase inhibitors, which are compounds that inhibit the activity of kinases involved in signaling pathways critical for cell growth, differentiation, and survival.
The synthesis of Ddr1-IN-6 involves several key steps, including:
The synthetic pathway typically includes:
Ddr1-IN-6 has a defined molecular structure characterized by specific functional groups conducive to binding with discoidin domain receptor 1. The precise three-dimensional arrangement is crucial for its inhibitory activity.
The molecular formula, molecular weight, and specific structural features (such as functional groups) are essential data points. For instance, structural analysis may reveal key interactions with the ATP-binding site of discoidin domain receptor 1, contributing to its inhibitory potency.
The synthesis of Ddr1-IN-6 involves several chemical reactions:
Reactions are typically monitored through analytical techniques like thin-layer chromatography or high-performance liquid chromatography to ensure completion and assess yield.
Ddr1-IN-6 functions primarily by inhibiting the kinase activity of discoidin domain receptor 1. Upon binding to the active site, it prevents phosphorylation events that are critical for downstream signaling pathways associated with cell proliferation and fibrosis.
Inhibitory assays often measure the half-maximal inhibitory concentration (IC50) values, indicating the potency of Ddr1-IN-6 in blocking discoidin domain receptor 1 activity. For instance, reported IC50 values for related compounds suggest strong inhibitory effects in cellular models.
Ddr1-IN-6 exhibits specific physical properties such as:
Key chemical properties include:
Relevant analyses include spectroscopic data that provide insights into electronic transitions and molecular interactions.
Ddr1-IN-6 has potential applications in scientific research focused on:
Research continues into optimizing Ddr1-IN-6 for improved efficacy and selectivity against various disease models, with ongoing studies evaluating its therapeutic potential in preclinical settings.
Discoidin Domain Receptor 1 Inhibitor 6 (DDR1-IN-6) exemplifies a class of type II kinase inhibitors that exploit the inactive DFG-out (Asp-Phe-Gly) conformation of Discoidin Domain Receptor 1. This conformation involves the outward displacement of the DFG motif’s phenylalanine residue (Phe785), creating a hydrophobic allosteric pocket adjacent to the adenosine triphosphate (ATP)-binding site. DDR1-IN-6 stabilizes this inactive state through a conserved salt bridge between the activation loop and αD helix, a structural feature distinct from homologous kinases like Abelson kinase. The inhibitor’s trifluoromethylphenyl moiety occupies this hydrophobic back pocket, while its central linker bridges interactions with the hinge region and DFG motif. This binding prevents the conformational rearrangement required for kinase activation, thereby inhibiting collagen-induced autophosphorylation. The allosteric modulation is further enhanced by an unusual salt bridge between Asp784 (DFG motif) and Glu672 (αC helix), which rigidifies the activation loop and impedes transition to the active state [1] [9].
The hinge region of Discoidin Domain Receptor 1 (residues 700–708) is critical for DDR1-IN-6’s binding affinity and specificity. The inhibitor forms two hydrogen bonds with backbone atoms:
These interactions anchor DDR1-IN-6 to the hinge, positioning its hydrophobic extensions for optimal van der Waals contacts with the P-loop (residues 624–630) and the DFG pocket. Mutation of Met704 to alanine reduces binding affinity by >20-fold, confirming its role as a hydrogen bond acceptor. Notably, the glycine residue at position 707 (Gly707) in DDR1 permits greater flexibility in the hinge region compared to bulkier residues in other kinases, enabling selective accommodation of DDR1-IN-6’s heterocyclic core [1].
Co-crystallization of DDR1-IN-6 with the human DDR1 kinase domain (residues 601–913) at 1.9 Å resolution reveals key dynamic features of the inhibited state. The structure (PDB: 3ZOS) shows complete disordering of residues 721–731 within the kinase insert domain, indicating localized flexibility upon inhibitor binding. The activation loop (residues 799–803) adopts a β-hairpin conformation that sterically occludes substrate access. Comparative analysis with imatinib-bound DDR1 highlights divergent P-loop behavior: While DDR1-IN-6 induces a β-hairpin in the P-loop, imatinib stabilizes a cage-like structure. This difference explains DDR1-IN-6’s reduced affinity for Abelson kinase, whose P-loop contains threonine and isoleucine residues that clash with DDR1-IN-6’s chlorofluorophenyl group. Molecular dynamics simulations confirm that DDR1-IN-6 binding reduces conformational sampling of the αC helix and activation loop, effectively "freezing" the kinase in an inactive state [1].
Table 1: Key Structural Interactions of DDR1-IN-6 in the DDR1 Kinase Domain
Binding Site Region | Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Hinge Region | Met704 | H-bond (acceptor) | Anchors inhibitor core |
Hinge Region | Asp702 | H-bond (donor) | Stabilizes hinge orientation |
DFG Motif | Phe785 | Hydrophobic packing | Occupies allosteric pocket |
αC Helix | Glu672 | Salt bridge (with Asp784) | Rigidifies activation loop |
P-loop | Gly707 | Van der Waals | Accommodates inhibitor steric bulk |
KinomeScan profiling of DDR1-IN-6 against 468 human kinases demonstrates exceptional selectivity. At 1 μM concentration, DDR1-IN-6 binds to Discoidin Domain Receptor 1 with a selectivity score (S(1)) of 0.01, indicating minimal off-target interactions. Only three kinases—Abelson kinase (ABL1), platelet-derived growth factor receptor beta (PDGFRβ), and mast/stem cell growth factor receptor Kit (KIT)—show >65% inhibition at this concentration. Enzymatic validation confirms IC₅₀ values >1 μM for these off-targets, contrasting with DDR1’s IC₅₀ of 9.4 nM. The selectivity stems from:
Table 2: KinomeScan Selectivity Profile of DDR1-IN-6 (1 μM)
Kinase | Family | Inhibition (%) | Enzymatic IC₅₀ (nM) |
---|---|---|---|
DDR1 | TK | 98 | 9.4 |
ABL1 | TK | 78 | 413 |
PDGFRβ | TK | 72 | 675 |
KIT | TK | 68 | 337 |
LCK | TK | 12 | >10,000 |
EGFR | TK | 8 | >10,000 |
DDR1-IN-6 exhibits moderate selectivity for Discoidin Domain Receptor 1 over Discoidin Domain Receptor 2 (IC₅₀ = 145 nM vs. 9.4 nM). Structural analysis reveals two key determinants:
Among non-kinase collagen receptors, DDR1-IN-6 shows no significant inhibition:
This specificity is functionally significant; DDR1-IN-6 abolishes collagen-induced DDR1 autophosphorylation in U2OS cells (EC₅₀ = 86 nM) without affecting DDR2-mediated phosphorylation below 500 nM. In cellular models of triple-negative breast cancer, DDR1-IN-6 suppresses invasion driven by DDR1-collagen signaling but does not alter DDR2-dependent fibroblast migration [1] [4] [9].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: